Prothionamide

Content Navigation

Prothionamide’s extremely low aqueous solubility (~0.098 mg/mL) demands advanced formulation; it is not interchangeable with ethionamide. - Distinct resistance profiles: mutations in Rv0565c affect prothionamide susceptibility more than ethionamide. - Ideal for salt/co-crystal screening to enhance bioavailability. - Required for phenotypic/genotypic MDR-TB diagnostic assays. - Used as a scaffold for next-gen InhA inhibitors.

CAS Number

Product Name

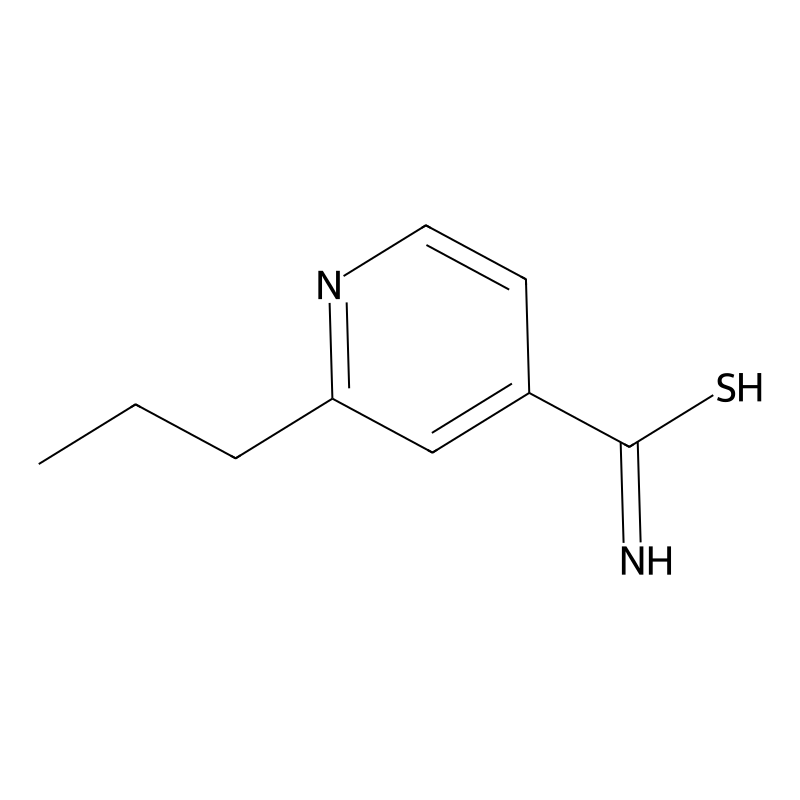

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Prothionamide is a thioamide-derived prodrug and a critical second-line antitubercular active pharmaceutical ingredient (API) used primarily in the management of multidrug-resistant tuberculosis (MDR-TB). Structurally characterized by a propyl group at the 2-position of the pyridine ring, it functions by undergoing oxidative activation via the mycobacterial flavoprotein monooxygenase EthA. This activation forms a highly reactive PTH-NAD adduct that competitively inhibits the enoyl-acyl carrier protein reductase (InhA), thereby disrupting essential mycolic acid biosynthesis in the bacterial cell wall [1]. For industrial buyers and formulation scientists, prothionamide represents a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but extremely low aqueous solubility, necessitating targeted crystal engineering, salt screening, or advanced excipient pairing to achieve viable dissolution profiles [2].

Research Fit

References

- [1] Flentie, K., et al. 'Exploring Drug Target Flexibility Using in Situ Click Chemistry: Application to a Mycobacterial Transcriptional Regulator.' ACS Chemical Biology, 2021.

- [2] Ji, W.-J., et al. 'Colorful Prothionamide Salt Forms with Enhancement in Water Solubility and Dissolution Behavior.' Crystal Growth & Design, 2023.

While prothionamide and its closest structural analog, ethionamide (ETH), are often considered clinically interchangeable, they cannot be generically substituted in pharmaceutical formulation, ADME profiling, or microbiological assay development. The substitution of an ethyl group (in ETH) with a propyl group (in prothionamide) fundamentally alters the compound's physicochemical properties, reducing its aqueous solubility by nearly an order of magnitude (from ~0.84 mg/mL for ETH to ~0.098 mg/mL for prothionamide) and increasing its lipophilicity [1]. Consequently, formulation strategies optimized for ethionamide will fail to achieve the required bioavailability for prothionamide. Furthermore, in vitro susceptibility testing reveals that specific genetic mutations, such as those in the Rv0565c locus, impact prothionamide susceptibility to a significantly greater degree than ethionamide, meaning the two APIs exhibit divergent resistance profiles in advanced diagnostic models [2].

Substitution Risk: Prothionamide vs. Ethionamide

References

- [1] Ghosh, S., et al. 'Enhanced Aqueous Solubility of the Solid Forms of a BCS Class-II Anti-Tuberculosis Drug, Prothionamide.' Crystal Growth & Design, 2021.

- [2] Hicks, N. D., et al. 'Bacterial Genome-Wide Association Identifies Novel Factors That Contribute to Ethionamide and Prothionamide Susceptibility in Mycobacterium tuberculosis.' mBio, 2019.

Aqueous Solubility and Crystal Engineering

Prothionamide's utility in solid-form drug development is heavily dictated by its extremely low aqueous solubility compared to its ethyl-substituted analog, ethionamide. Quantitative solubility studies at 25 °C demonstrate that pristine prothionamide achieves a maximum aqueous concentration of only 0.097–0.098 mg/mL, whereas ethionamide reaches approximately 0.84 mg/mL[1]. This ~8.5-fold reduction in solubility categorizes prothionamide firmly as a challenging BCS Class II API, requiring specific noncovalent synthesis approaches—such as the formation of molecular complexes, eutectics, or novel salt forms (e.g., with organic acids)—to enhance its dissolution rate and subsequent bioavailability[2].

| Evidence Dimension | Aqueous solubility at 25 °C |

| Target Compound Data | 0.097 - 0.098 mg/mL |

| Comparator Or Baseline | Ethionamide (~0.84 mg/mL) |

| Quantified Difference | ~8.5-fold lower solubility for prothionamide |

| Conditions | Deionized water at 25 °C |

Buyers procuring prothionamide for formulation must anticipate the need for advanced solubility-enhancing excipients or salt-screening workflows that are not required to the same extent for ethionamide.

Differential Susceptibility and Resistance Markers

In the development of diagnostic assays and the study of MDR-TB resistance mechanisms, prothionamide and ethionamide exhibit distinct biological behaviors despite sharing the same primary target (InhA). Genome-wide association studies of M. tuberculosis clinical isolates reveal that mutations in the Rv0565c locus affect susceptibility to prothionamide to a significantly greater degree than ethionamide [1]. Furthermore, direct comparisons of isolate susceptibility consistently show a lower baseline Minimum Inhibitory Concentration (MIC) for prothionamide against certain strains, proving that the two thioamides are not completely biologically equivalent at the molecular level [1].

| Evidence Dimension | Impact of Rv0565c mutation on drug susceptibility |

| Target Compound Data | Higher susceptibility shift / lower baseline MIC |

| Comparator Or Baseline | Ethionamide (Lower susceptibility shift / higher baseline MIC) |

| Quantified Difference | Rv0565c activity alters prothionamide efficacy to a significantly greater extent than ethionamide |

| Conditions | M. tuberculosis clinical isolates in vitro |

Procurement of prothionamide is essential for researchers designing precise molecular diagnostics or studying specific monooxygenase-driven resistance pathways where ethionamide would yield inaccurate phenotypic data.

Activation Pathway Divergence

When selecting a baseline inhibitor of mycolic acid synthesis for biochemical assays, prothionamide offers a distinct activation pathway compared to the first-line benchmark, isoniazid (INH). While both are prodrugs that ultimately form NAD-adducts to inhibit InhA, prothionamide is strictly activated by the flavoprotein monooxygenase EthA via a deamination/oxidation reaction, whereas INH is activated by the catalase-peroxidase KatG [1]. This biochemical divergence means prothionamide retains potent activity against KatG-mutant (isoniazid-resistant) strains, making it an indispensable API for screening compounds against INH-resistant M. tuberculosis models [2].

| Evidence Dimension | Enzymatic prodrug activation requirement |

| Target Compound Data | Requires EthA monooxygenase |

| Comparator Or Baseline | Isoniazid (Requires KatG catalase-peroxidase) |

| Quantified Difference | Complete divergence in activation enzymes leading to lack of cross-resistance |

| Conditions | Enzymatic activation and binding assays in M. tuberculosis models |

Prothionamide is the necessary procurement choice for researchers needing an InhA inhibitor that bypasses KatG-mediated resistance mechanisms.

In Vitro Clearance and Pharmacokinetics

The structural substitution of a propyl group in prothionamide alters its ADME profile compared to ethionamide, impacting preclinical pharmacokinetic modeling. In standardized in vitro pharmacokinetic assays, prothionamide demonstrates medium clearance in mouse microsomes, whereas ethionamide exhibits high clearance under the same conditions[1]. This difference is closely associated with prothionamide's higher lipophilicity (LogP), which influences its volume of distribution and metabolic stability, necessitating specific calibration when used as a reference standard in drug metabolism and pharmacokinetics (DMPK) studies [1].

| Evidence Dimension | In vitro microsomal clearance |

| Target Compound Data | Medium clearance in mouse microsomes |

| Comparator Or Baseline | Ethionamide (High clearance in mouse microsomes) |

| Quantified Difference | Reduced clearance rate for prothionamide due to structural lipophilicity differences |

| Conditions | In vitro ADME / mouse microsome stability assays |

DMPK scientists must procure the exact compound (prothionamide) to accurately model its specific clearance and lipophilicity profile, as ethionamide will overestimate metabolic clearance.

Solid-State Chemistry and Crystal Engineering

Due to its extremely low aqueous solubility (BCS Class II), prothionamide is a prime candidate for industrial crystal engineering. It is heavily utilized in the development of novel pharmaceutical salts, co-crystals, and eutectic mixtures designed to enhance dissolution rates and bioavailability without altering the active moiety [1].

MDR-TB Diagnostic Assays

Because mutations in specific loci (such as Rv0565c and EthA) affect prothionamide differently than ethionamide, prothionamide is required as a distinct screening reagent in phenotypic and genotypic diagnostic assays aimed at mapping second-line drug resistance in M. tuberculosis clinical isolates [2].

Synthesis of Antitubercular Derivatives

Prothionamide serves as a critical synthetic precursor and benchmarking scaffold for the development of next-generation thioamide derivatives (e.g., coumarinyl-thiazole compounds). Its unique propyl-substituted structure provides a specific lipophilic baseline for optimizing the permeability and InhA-binding affinity of new drug candidates [3].

Application Fit Matrix

References

- [1] Ji, W.-J., et al. 'Colorful Prothionamide Salt Forms with Enhancement in Water Solubility and Dissolution Behavior.' Crystal Growth & Design, 2023.

- [2] Hicks, N. D., et al. 'Bacterial Genome-Wide Association Identifies Novel Factors That Contribute to Ethionamide and Prothionamide Susceptibility in Mycobacterium tuberculosis.' mBio, 2019.

- [3] Jadhav, B. S., et al. 'Ethionamide and Prothionamide Based Coumarinyl-Thiazole Derivatives: Synthesis, Antitubercular Activity, Toxicity Investigations and Molecular Docking Studies.' Pharmaceuticals, 2022.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

J04 - Antimycobacterials

J04A - Drugs for treatment of tuberculosis

J04AD - Thiocarbamide derivatives

J04AD01 - Protionamide

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types